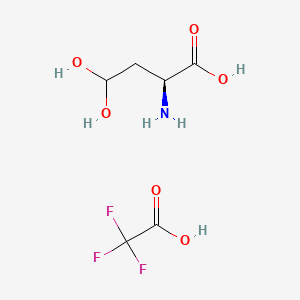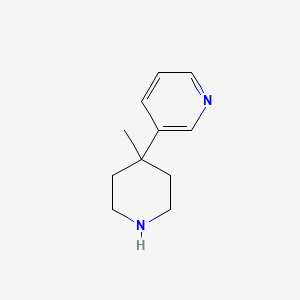
3-(4-Methylpiperidin-4-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-Methylpiperidin-4-yl)pyridine” is a heterocyclic compound that belongs to the class of piperidine derivatives. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “this compound” would include this piperidine ring along with a pyridine ring.Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Coordination Chemistry : The compound plays a role in the synthesis and coordination chemistry of certain pyridine derivatives. These derivatives have applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Synthesis of Conformationally Rigid Diamines : It's involved in the synthesis of conformationally rigid diamines, which are significant in medicinal chemistry (Smaliy et al., 2011).
Bifunctional Supramolecular Reagents : The compound is used in the synthesis of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents. These have applications in hydrogen bonding motifs in solid-state structures (Aakeröy et al., 2007).
Water Oxidation in Ru Complexes : It's used in the synthesis of Ru complexes for water oxidation, showing potential for energy conversion applications (Zong & Thummel, 2005).
Microwave Activation in Synthesis of Nitrogen Heterocycles : The compound is involved in the microwave activation for synthesizing nitrogen heterocycles, indicating a role in efficient chemical synthesis methods (Khrustalev et al., 2008).
Hydrogen Bonding in Conformational Stabilization : It contributes to the study of hydrogen bonding in the conformational stabilization of certain aminomethane-diphosphonic acids (Matczak-Jon et al., 2010).
Methylation of Pyridines Using Temporary Dearomatisation : The compound is relevant in the methylation of pyridines, a process important in organic synthesis (Grozavu et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Piperidines and their derivatives continue to be a significant area of research due to their importance in the pharmaceutical industry . Future directions may include the development of more efficient synthesis methods, exploration of new biological activities, and the design of new drugs based on piperidine derivatives .
Eigenschaften
IUPAC Name |
3-(4-methylpiperidin-4-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-11(4-7-12-8-5-11)10-3-2-6-13-9-10/h2-3,6,9,12H,4-5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKTWLAPKNBMGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R,2R,3S,4S,5S)-1-(tert-Butyldiphenyl)silyloxymethyl-2,3-dioxy-O,O-isopropylidenebicyclo[3.1.0]hexan-4-ol](/img/structure/B566025.png)
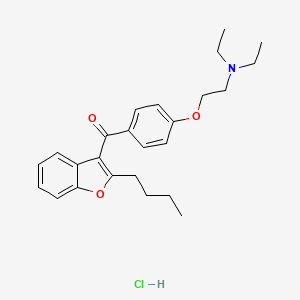

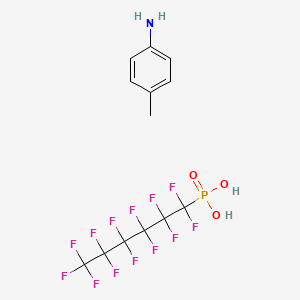
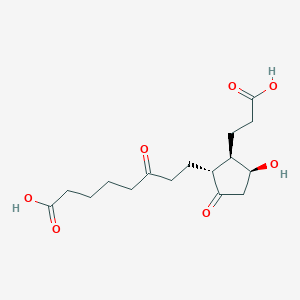




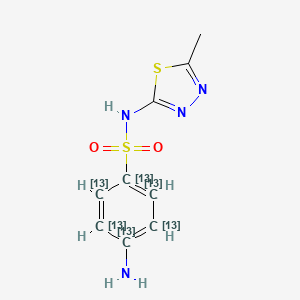

![N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide](/img/structure/B566042.png)

